molecular formula C13H20BClN2O4 B1418412 (3-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid hydrochloride CAS No. 957060-89-8

(3-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid hydrochloride

Cat. No. B1418412
CAS RN: 957060-89-8
M. Wt: 314.57 g/mol
InChI Key: QBUJRGQOXYFCFK-UHFFFAOYSA-N
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Description

“(3-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid hydrochloride” is a compound with the molecular formula C13H20BClN2O4 . It has an average mass of 314.573 Da and a mono-isotopic mass of 314.120453 Da .


Synthesis Analysis

Boronic acids, including “(3-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid hydrochloride”, can be synthesized through various methods. One common method is the Suzuki-Miyaura cross-coupling reaction . This reaction involves the use of a transition metal catalyst to form carbon-carbon bonds under mild and functional group tolerant conditions . Another method involves the use of organoboron compounds as building blocks and synthetic intermediates .


Molecular Structure Analysis

The molecular structure of “(3-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid hydrochloride” is complex, with several functional groups. These include a morpholinoethyl group, a carbamoyl group, a phenyl group, a boronic acid group, and a hydrochloride group .


Chemical Reactions Analysis

Boronic acids, including “(3-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid hydrochloride”, are known to participate in various chemical reactions. One of the most notable is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds . Boronic acids can also react with diols to form boronate esters .

Scientific Research Applications

Suzuki–Miyaura Coupling

The compound is used in Suzuki–Miyaura (SM) cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Sensing Applications

Boronic acids, including this compound, are increasingly utilized in diverse areas of research, including sensing applications . The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in various sensing applications .

Biological Labelling

The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling , protein manipulation and modification .

Protein Manipulation and Modification

Boronic acids, including this compound, are used for protein manipulation and modification . This is an area of particular growth, with boronic acids being used for the interference in signalling pathways, enzyme inhibition and cell delivery systems .

Separation Technologies

Boronic acids are also employed in separation technologies . They are used for electrophoresis of glycated molecules .

Development of Therapeutics

Boronic acids are used in the development of therapeutics . They are used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .

Fluoride Determination

Another effective approach is to anchor phenylboronic acid (PBA) derivatives onto the electrode surface. Owing to the boronic acid moiety can selectively bind to F− and undergo the transformation of boron binding from sp2 to sp3, PBA can be directly served as selective molecular receptors for F− determination .

Mechanism of Action

Future Directions

The future directions for the study and application of boronic acids, including “(3-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid hydrochloride”, are promising. There is growing interest in these compounds due to their potential applications in various fields, including pharmaceuticals, biotechnology, and materials science . The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .

properties

IUPAC Name

[3-(2-morpholin-4-ylethylcarbamoyl)phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BN2O4.ClH/c17-13(11-2-1-3-12(10-11)14(18)19)15-4-5-16-6-8-20-9-7-16;/h1-3,10,18-19H,4-9H2,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUJRGQOXYFCFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NCCN2CCOCC2)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657198
Record name (3-{[2-(Morpholin-4-yl)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid hydrochloride

CAS RN

957060-89-8
Record name Boronic acid, B-[3-[[[2-(4-morpholinyl)ethyl]amino]carbonyl]phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957060-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-{[2-(Morpholin-4-yl)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(2-Morpholin-4-ylethyl)carbamoyl]benzeneboronic acid hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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